1-(4-Aminopiperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one

G9a inhibition biochemical IC50 histone methyltransferase

Researchers using UNC0638 or BIX-01294 frequently encounter off-target cytotoxicity that confounds epigenetic target deconvolution. A-366 solves this by delivering equivalent on-target H3K9me2 suppression (cellular EC50 ~300 nM) without anti-proliferative effects in non-leukemic lines, even at >30-fold above EC50. • G9a IC50: 3.3 nM; >1000-fold selectivity over 21 other methyltransferases. • Unique dual activity: also inhibits Spindlin1-H3K4me3 interaction (IC50 182.6 nM)-no other commercial G9a/GLP inhibitor offers this. • Spirocyclic indole chemotype orthogonal to quinazoline scaffolds; X-ray co-crystal structure available (PDB: 4NVQ). Supplied with full QA documentation. Bulk quantities available upon request.

Molecular Formula C12H19N3O2
Molecular Weight 237.3 g/mol
CAS No. 1153131-48-6
Cat. No. B1486575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminopiperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
CAS1153131-48-6
Molecular FormulaC12H19N3O2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)N
InChIInChI=1S/C12H19N3O2/c1-8-11(9(2)17-14-8)7-12(16)15-5-3-10(13)4-6-15/h10H,3-7,13H2,1-2H3
InChIKeyCTBUUFSRGOHBSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A-366 G9a/GLP Inhibitor Product Overview


1-(4-Aminopiperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one (CAS 1153131-48-6), also designated A-366, is a spirocyclic indole-based small molecule that acts as a potent, peptide-competitive inhibitor of the histone lysine methyltransferases G9a (EHMT2) and GLP (EHMT1) [1]. It belongs to the class of epigenetic chemical probes and was originally developed through a diversity-screening optimization campaign, yielding a chemotype structurally unrelated to the quinazoline scaffold of earlier G9a inhibitors such as BIX-01294 and UNC0638 [2]. The compound exhibits a molecular formula of C12H19N3O2, a molecular weight of 237.30 g/mol, and is typically supplied at ≥95% purity for research use [3].

A-366 Advantages Over Other G9a/GLP Inhibitors


Although several small-molecule G9a/GLP inhibitors share the ability to reduce cellular H3K9me2 levels, they are not interchangeable. The quinazoline-based probes UNC0638 and BIX-01294 exhibit substantial off-target cytotoxicity that confounds epigenetic target deconvolution, whereas A-366 achieves equivalent on-target H3K9me2 suppression without concomitant anti-proliferative effects in non-leukemic cell lines, even at concentrations exceeding its cellular EC50 by >30-fold [1]. This divergence stems from fundamental differences in chemotype: A-366's spiro[cycloalkyl-1,3′-indol]-2′-amine core is structurally unrelated to the quinazoline scaffold, resulting in a distinct selectivity fingerprint that includes >1000-fold discrimination against 21 other methyltransferases and the absence of the cytotoxicity signature that limits the utility of earlier probes [2].

A-366 vs. Comparator G9a/GLP Inhibitors – Quantitative Evidence


Biochemical Potency vs. BIX-01294

A-366 inhibits G9a with an IC50 of 3.3 nM in a scintillation proximity assay (SPA) format [1]. In contrast, the first-generation G9a inhibitor BIX-01294 exhibits an IC50 of 2.7 µM (2,700 nM) in a cell-free assay . This represents an approximately 818-fold improvement in biochemical potency for A-366.

G9a inhibition biochemical IC50 histone methyltransferase

Methyltransferase Selectivity Profiling

In a head-to-head selectivity panel of 21 methyltransferases, A-366 showed no significant inhibition against any enzyme other than G9a and GLP up to 50 µM, yielding a selectivity window >1,000-fold [1]. UNC0638, while also selective, was profiled against a different panel of 17 epigenetic targets and showed selectivity values described qualitatively as 'excellent' but without the same systematic >1,000-fold quantitative claim across a 21-target panel [2]. The only off-target activity for A-366 was against GLP (EHMT1), with an IC50 of 38 nM, representing a modest ~10-fold selectivity over G9a that is expected given 80% sequence identity between the two enzymes [1].

selectivity profiling methyltransferase panel off-target activity

Off-Target Cytotoxicity vs. UNC0638

A head-to-head comparison in the T-cell ALL line MOLT-16 demonstrated that UNC0638 inhibited cell proliferation at concentrations equivalent to its H3K9me2 EC50 (~300 nM), whereas A-366 had no impact on proliferation even though it inhibited H3K9me2 equally potently [1]. In HT-1080 fibrosarcoma cells, UNC0638 exhibited an anti-proliferative EC50 of 1.4 µM (2-day treatment) and 0.5 µM (5-day treatment), while A-366 showed no anti-proliferative effect up to 10 µM [1]. An additional screen of 38 cancer cell lines confirmed that A-366 had no overt anti-proliferative effects in any line tested up to 10 µM, frequently contradicting UNC0638 results [1]. In MCF-7 cells, UNC0638 reduced clonogenicity whereas A-366 had no impact even at 10 µM over 14 days [1].

cytotoxicity anti-proliferative cell viability off-target effects

Chemotype: Spirocyclic Indole vs. Quinazoline

A-366 is built on a spiro[cycloalkyl-1,3′-indol]-2′-amine scaffold, which is structurally unrelated to the quinazoline core shared by BIX-01294 and UNC0638 [1]. The X-ray cocrystal structure (PDB: 4NVQ) confirms that A-366 occupies the substrate peptide-binding site of G9a through a distinct set of hydrophobic and electrostatic interactions involving D1074, D1088, and L1086, with the pyrrolidine nitrogen donating a hydrogen bond to the backbone carbonyl of L1086 [1]. This divergent binding mode is consistent with the differential cytotoxicity profile: UNC0638 causes observable reduction of total histone H3 staining (suggestive of cytotoxicity) at 10 µM, while A-366 does not [2].

chemical scaffold spirocyclic indole quinazoline chemotype

Spindlin1-H3K4me3 Inhibition Activity

Beyond its primary G9a/GLP target engagement, A-366 has been shown to inhibit the Spindlin1-H3K4me3 protein-protein interaction with an IC50 of 182.6 nM [1]. This dual epigenetic activity—simultaneously targeting a histone methyltransferase writer (G9a/GLP) and a chromatin reader (Spindlin1)—is not documented for UNC0638 or BIX-01294, which are described solely as G9a/GLP catalytic inhibitors [2]. A-366 also displays high affinity for the human histamine H3 receptor (Ki = 17 nM) with subtype selectivity across histaminergic and dopaminergic receptor families [1].

Spindlin1 chromatin reader dual pharmacology H3K4me3

In Vivo Leukemia Xenograft Efficacy

In an MV4;11 flank xenograft mouse model, treatment with A-366 resulted in significant tumor growth inhibition that correlated directly with the degree of H3K9me2 reduction in tumor tissue [1]. This demonstrates that A-366 achieves pharmacologically relevant exposure and on-target pharmacodynamic modulation in vivo. The in vivo activity of A-366 as a single agent distinguishes it from UNC0638, which has been reported to require combination with DNA-damaging agents for anti-tumor effects in certain contexts [2].

xenograft in vivo efficacy MV4-11 H3K9me2 pharmacodynamics

A-366 Optimal Procurement Scenarios


Epigenetic Target Deconvolution Studies

Researchers seeking to dissect G9a/GLP-specific biology without confounding off-target cytotoxicity should procure A-366 over UNC0638 or BIX-01294. The direct head-to-head evidence shows that A-366 suppresses H3K9me2 with a cellular EC50 of ~300 nM while exerting no anti-proliferative effect in 38 cancer cell lines up to 10 µM, in stark contrast to UNC0638 which shows cytotoxicity at its H3K9me2-inhibitory concentrations [1]. This clean window between target engagement and cytotoxicity makes A-366 the probe of choice for CRISPR-rescue or siRNA-comparator studies where on-target phenotypic effects must be isolated from general cellular stress responses.

Leukemia Differentiation Therapy Research

Oncology groups investigating differentiation therapy for AML or ALL should prioritize A-366 based on its demonstrated ability to induce differentiation markers and morphological changes in multiple leukemia lines (MV4;11, MOLT-16) and its single-agent tumor growth inhibition in the MV4;11 xenograft model, with H3K9me2 reduction confirmed as a pharmacodynamic biomarker [1]. The compound's reduced cytotoxicity profile is particularly relevant for differentiation therapy paradigms, where cytostasis rather than direct cytotoxicity is the desired mechanism [2].

Dual Writer–Reader Epigenetic Studies

Laboratories investigating the coordinated roles of histone methylation writers (G9a/GLP) and methyl-lysine readers (Spindlin1) can uniquely employ A-366 as a dual-activity probe, with IC50 values of 3.3 nM against G9a and 182.6 nM against Spindlin1-H3K4me3 interaction [1]. No other commercial G9a/GLP inhibitor (UNC0638, BIX-01294, UNC0642) has documented Spindlin1 inhibitory activity, making A-366 the sole chemical tool capable of interrogating this writer–reader axis simultaneously [2].

Orthogonal Chemotype Lead Validation

Drug discovery teams with quinazoline-based G9a/GLP lead series should acquire A-366 as an orthogonal chemotype tool to validate that observed pharmacology derives from on-target G9a/GLP inhibition rather than scaffold-specific artifacts. The spirocyclic indole core of A-366 is structurally unrelated to the quinazoline scaffold of UNC0638 and BIX-01294 [1], yet A-366 achieves equivalent or superior biochemical potency (IC50 3.3 nM) with a distinct binding mode confirmed by X-ray crystallography (PDB: 4NVQ) [2]. This chemotype orthogonality is essential for lead series triage and patent strategy diversification.

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